molecular formula C5H5NO2 B1349290 1-Cyanocyclopropanecarboxylic acid CAS No. 6914-79-0

1-Cyanocyclopropanecarboxylic acid

Cat. No. B1349290
CAS RN: 6914-79-0
M. Wt: 111.1 g/mol
InChI Key: KSJJMSKNZVXAND-UHFFFAOYSA-N
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Description

1-Cyano-1-cyclopropanecarboxylic acid is a substituted cyclopropane . It is an intermediate formed during the homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivative .


Synthesis Analysis

This compound may be used in the synthesis of amidine-based nanomolar sphingosine kinase1 subtype-selective inhibitors . Contemporary approaches to the methods of preparation of amino acids of the ACC series include the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .


Molecular Structure Analysis

The molecular formula of 1-Cyano-1-cyclopropanecarboxylic acid is C5H5NO2 .


Chemical Reactions Analysis

At the first stage of synthesis, the reactions of cyclization, elimination, and selective hydrolysis result in vinylcyclopropane 46, the carboxyl group of which was converted into the amino group by the Curtius reaction to give amino ester 47 .


Physical And Chemical Properties Analysis

1-Cyano-1-cyclopropanecarboxylic acid is a solid at 20°C . It has a melting point of 140°C .

Scientific Research Applications

  • Organic Chemistry
    • Summary of the Application : 1-Cyanocyclopropanecarboxylic acid is a substituted cyclopropane . It is used as an intermediate during homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivative .
    • Results or Outcomes : The outcomes of using this compound can also vary widely depending on the specific reaction or process. In the case of its use as an intermediate in homoconjugate addition, the outcome would be the formation of the desired product .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B . It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage .

Future Directions

While specific future directions for 1-Cyano-1-cyclopropanecarboxylic acid are not available, it’s worth noting that its derivative, 1-Aminocyclopropanecarboxylic Acid (ACC), has attracted close attention from synthetic chemists owing to their high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .

properties

IUPAC Name

1-cyanocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-3-5(1-2-5)4(7)8/h1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJJMSKNZVXAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369813
Record name 1-cyanocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyanocyclopropanecarboxylic acid

CAS RN

6914-79-0
Record name 1-Cyanocyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6914-79-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-cyanocyclopropanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyanocyclopropane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyanocyclopropanecarboxylic acid
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1-Cyanocyclopropanecarboxylic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1-Cyanocyclopropanecarboxylic acid

Citations

For This Compound
32
Citations
F Gnad, O Reiser - Chemical reviews, 2003 - ACS Publications
… Commercially available 1-cyanocyclopropanecarboxylic acid (5), 4 also easily prepared from ethyl cyanoacetate and 1,2-dibromoethane 5a-b or from trimethylsilylacetonitrile, 5c-d …
Number of citations: 371 pubs.acs.org
F Brackmann, A de Meijere - Chemical reviews, 2007 - ACS Publications
… With carbon dioxide in pyridine, a quantitative yield of 1-cyanocyclopropanecarboxylic acid (41) was obtained, and this could be transformed into the hydrochloride of ACC 14 by Curtius …
Number of citations: 288 pubs.acs.org
PG Jones, G Schrumpf - Acta Crystallographica Section C: Crystal …, 1987 - scripts.iucr.org
… 1-Cyanocyclopropanecarboxylic acid … 1-Cyanocyclopropanecarboxylic acid … 1578 1-CYANOCYCLOPROPANECARBOXYLIC ACID …
Number of citations: 7 scripts.iucr.org
RK Singh, S Danishefsky - Organic Syntheses, 2003 - Wiley Online Library
Homoconjugate Addition of Nucleophiles to Cyclopropane‐1,1‐Dicarboxylate Derivatives: 2‐Oxo‐1‐Phenyl‐3‐Pyrrolidinecarboxylic Acid - Singh - Major Reference Works - Wiley …
Number of citations: 28 onlinelibrary.wiley.com
RB Silverman, X Lu, GD Blomquist, CZ Ding… - Bioorganic & Medicinal …, 1997 - Elsevier
Monoamine oxidase (MAO) is a flavoenzyme that catalyzes the oxidation of various biogenic and xenobiotic amines. Benzyl 1-(aminomethyl)cyclopropane-1-carboxylate (1) was …
Number of citations: 13 www.sciencedirect.com
K Yamagata, F Okabe, Y Tagawa - European Journal of …, 2003 - Wiley Online Library
… of 3a−f were confirmed by direct comparison with authentic samples, which were synthesized by the following methods (Scheme 3): Conversion of 1-cyanocyclopropanecarboxylic acid …
JT Brenna, C Tyburczy - … . aocs. org/topics …, 2011 - orgspectroscopyint.blogspot.in
… 1-Cyanocyclopropanecarboxylic acid ethyl ester ..Simple learning 1-Cyanocyclopropanecarboxylic acid ethyl ester … 1-Cyanocyclopropanecarboxylic acid ethyl ester …
Number of citations: 2 orgspectroscopyint.blogspot.in
H Tu, JP Powers, J Liu, S Ursu, A Sudom, X Yan… - Bioorganic & medicinal …, 2008 - Elsevier
… 1-(Hydroxymethyl)cyclopropanecarbonitrile (4): To a solution of 48.19 g 1-cyanocyclopropanecarboxylic acid ethyl ester (0.35 mol, 1.0 equiv) in 200 mL ethylene glycol dimethyl ether …
Number of citations: 51 www.sciencedirect.com
TP Mathews, AJ Kennedy, Y Kharel… - Journal of medicinal …, 2010 - ACS Publications
… General procedure B was used to couple 4-decylaniline (1.00 mmol) to 1-cyanocyclopropanecarboxylic acid. After column chromatography, 0.99 mmol of the title product was recovered …
Number of citations: 72 pubs.acs.org
J Schmidt, NJ Smith, E Christiansen… - Journal of Biological …, 2011 - ASBMB
… acid (22), trifluoroacetic acid (23), 3-bromopropionic acid (24), (±)-2-methylcyclopropanecarboxylic acid (25; 1:4 mixture of diastereomers), 1-cyanocyclopropanecarboxylic acid (26), …
Number of citations: 128 www.jbc.org

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